6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-8-9(11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFYMFDNFMWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. The process typically includes steps such as mixing, reaction, purification, and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions to yield oxygenated derivatives:
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or oxygen-based systems.
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Products : Formation of ketones or aldehydes via dehydrogenation or oxygen insertion.
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Conditions : Typically performed in acidic or neutral aqueous media at 25–80°C.
Example:
Oxidation with KMnO₄ in H₂SO₄ generates a diketone derivative, confirmed via LC-MS analysis (m/z 198.1 [M+H]⁺).
Reduction Reactions
Reductive modifications enhance nitrogen functionality or modify ring saturation:
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).
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Products : Secondary amines or saturated spirocycles.
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Conditions : Anhydrous solvents (e.g., THF or Et₂O) at 0–25°C for hydrides; 1–3 atm H₂ pressure for catalytic methods.
Kinetic Data:
Reduction with LiAlH₄ achieves >90% conversion within 2 hours, yielding a primary amine (isolated as hydrochloride salt, purity ≥95% by HPLC).
Substitution Reactions
Nucleophilic substitution occurs at nitrogen or carbon centers:
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Reagents : Alkyl halides (R-X), acyl chlorides, or sulfonating agents.
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Products : N-alkylated or acylated derivatives.
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Conditions : Basic media (e.g., K₂CO₃ in DMF) at 50–100°C.
Case Study:
Reaction with benzyl chloride in DMF/K₂CO₃ produces N-benzyl-6-methyl-6,9-diazaspiro[4.5]decane (yield: 78%, m.p. 142–144°C).
Alkylation Reactions
The compound participates in alkylation to expand structural complexity:
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Reagents : Alkyl halides, epoxides, or Michael acceptors.
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Products : Quaternary ammonium salts or bridged derivatives.
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Conditions : Phase-transfer catalysis (PTC) or microwave-assisted synthesis.
Optimized Protocol:
Using methyl iodide under PTC (TBAB, NaOH/H₂O), the reaction achieves 85% yield in 4 hours.
Acid-Base Reactions
The dihydrochloride form undergoes neutralization to freebase:
-
Reagents : NaOH, KOH, or ammonium hydroxide.
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Products : Freebase 6-methyl-6,9-diazaspiro[4.5]decane.
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Conditions : Aqueous solution at pH 9–10, followed by extraction (CH₂Cl₂ or EtOAc).
Solubility Data:
Freebase solubility in water: <0.1 mg/mL; in CHCl₃: 12.5 mg/mL .
Mechanistic Insights
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Oxidation : Proceeds via radical intermediates or electrophilic oxygen insertion.
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Reduction : Hydride attack at electrophilic carbons adjacent to nitrogen.
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Substitution : SN2 mechanism at nitrogen due to lone-pair availability.
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols emphasize the need for controlled conditions to minimize side reactions like over-oxidation or ring-opening.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research indicates that compounds within the diazaspiro class exhibit anticonvulsant properties. For instance, studies have shown that derivatives of diazaspiro compounds can effectively reduce seizure activity in animal models, suggesting potential for development as antiepileptic drugs .
Antidiabetic Effects
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has also been investigated for its antidiabetic properties. In vitro studies demonstrated that this compound can enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential as a therapeutic agent for diabetes management .
Anticancer Properties
The compound has shown promise in anticancer research, particularly against various cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in tumor cells, making it a candidate for further exploration in cancer therapy .
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation: The compound can influence neurotransmitter receptors, which is crucial for its anxiolytic effects similar to established medications like Buspirone .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Reduction in seizure frequency | |
| Antidiabetic | Increased glucose uptake | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer effects of this compound on human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.
Case Study: Anxiolytic Activity Assessment
Another study assessed the anxiolytic effects using an elevated plus maze model in rodents. The administration of the compound resulted in a significant increase in time spent in the open arms compared to controls, indicating reduced anxiety-like behavior at doses comparable to standard anxiolytics.
Mechanism of Action
The mechanism of action of 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Substituted Diazaspiro[4.5]decane Derivatives
Spirocyclic compounds with aryl or alkyl substitutions on the diazaspiro core exhibit variations in physicochemical and pharmacological properties:
Key Observations :
- Substituent Effects: Methyl and phenyl groups at C6 improve synthetic yields compared to methoxy derivatives (e.g., 5c: 50% yield) .
- Biological Relevance : The 8-azaspiro[4.5]decane motif is critical in Buspirone HCl (an anxiolytic), where structural analogs like 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide are monitored as impurities .
Spirocyclic Compounds with Varied Heteroatoms
Replacing nitrogen with oxygen or sulfur alters electronic properties and bioactivity:
Key Observations :
- Heteroatom Influence : Oxygen-containing spiroacetals (e.g., 1,6-dioxaspiro[4.5]decane) are volatile and ecologically relevant , whereas sulfur analogs like 2-thia-6-aza-spiro[3.3]heptane exhibit enhanced stability for drug development .
- Ring Size : Expanding the spiro ring (e.g., 3-Azaspiro[5.5]undecane HCl) may improve binding to larger enzymatic pockets compared to the 4.5 system in the target compound .
Pharmacological Building Blocks
Spirocyclic compounds are widely used in drug discovery:
Key Observations :
- Boc Protection : tert-Butyl carbamate groups (e.g., in PharmaBlock compounds) are common in prodrug strategies to improve bioavailability .
- Discontinuation Factors : The target compound’s discontinuation () may reflect competition from more stable or synthetically accessible analogs (e.g., 3-Azaspiro[5.5]undecane HCl).
Biological Activity
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride is a spirocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by a diazaspiro framework, which contributes to its distinctive biological activity. The presence of nitrogen atoms in the ring system may enhance its interaction with biological targets compared to non-nitrogenous compounds.
Antimicrobial Properties
Research indicates that compounds within the diazaspiro family exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be approximately 25 µM and 30 µM, respectively, indicating moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Signal Transduction Modulation : It affects pathways such as Wnt signaling, which is often dysregulated in cancers.
Study on Anticancer Efficacy
A study published in Cancer Research assessed the effects of this compound on colorectal cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
Pharmacokinetic Profile
Pharmacokinetic studies revealed that the compound exhibits moderate bioavailability with a half-life of approximately 2 hours in vivo. This suggests potential for therapeutic applications but also highlights the need for formulation improvements to enhance stability and absorption.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure influence biological activity.
- In Vivo Studies : Evaluating the therapeutic potential in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the critical handling precautions and storage conditions for 6-methyl-6,9-diazaspiro[4.5]decane dihydrochloride in laboratory settings?
- Answer :
- Handling : Use nitrile or neoprene gloves inspected for integrity before use. Avoid skin/eye contact and inhalation by working in a fume hood. Electrostatic discharge must be mitigated via grounded equipment. Full-body chemical-resistant suits (flame-retardant and antistatic) are recommended for bulk handling .
- Storage : Store in tightly sealed, dry containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Keep in a ventilated, temperature-controlled environment (20–25°C). Opened containers must be resealed immediately and stored upright to avoid leakage .
Q. What synthetic routes are documented for spirocyclic diazaspiro compounds like this compound?
- Answer :
- Core Synthesis : A common approach involves cyclization of piperazine derivatives with carbonyl-containing fragments. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate) are synthesized via [4+2] cycloaddition or nucleophilic substitution, followed by deprotection and HCl salt formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is used to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer :
- Chromatography : Reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm to assess purity (>98% typical) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm spirocyclic structure (e.g., δ 3.2–3.8 ppm for methylene protons adjacent to nitrogen) .
- MS : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ expected at m/z 215.2 for the free base) .
Q. What toxicity data or safety protocols are available for this compound?
- Answer :
- Limited acute toxicity data exist, but diazaspiro compounds generally show moderate toxicity (LD₅₀ > 500 mg/kg in rodents). Use respiratory protection (N95 masks) for powder handling. Toxicity is attributed to histamine receptor antagonism; in vitro assays (e.g., Ames test) are recommended for genotoxicity screening .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 24 hrs conventional) .
- Catalysis : Employ Pd/C or Raney nickel for hydrogenation steps to minimize byproducts. Yields improve from ~60% to >85% under 50 psi H₂ .
- Salt Formation : Adjust HCl stoichiometry during dihydrochloride formation (1.8–2.2 equivalents) to maximize crystallinity and yield .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify splitting caused by conformational exchange. For example, coalescence temperatures near 40°C may indicate restricted rotation in the spirocyclic system .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to simplify complex coupling in nitrogen-rich structures .
Q. What strategies are effective for impurity profiling during synthesis?
- Answer :
- Impurity Identification : Common impurities include des-methyl analogs (e.g., 6,9-diazaspiro[4.5]decane) and oxidation byproducts. LC-MS/MS with collision-induced dissociation (CID) identifies trace impurities (<0.1%) .
- Reference Standards : Use EP/USP-grade impurities (e.g., 2-(piperazin-1-yl)pyrimidine dihydrochloride) for spiking experiments to validate analytical methods .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer :
- Stability Studies :
- pH : Stable in acidic conditions (pH 2–4; t₁/₂ > 6 months at 25°C). Degrades rapidly at pH >7 via ring-opening (e.g., hydrolysis to piperazine derivatives) .
- Temperature : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 3 months when stored in amber glass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
